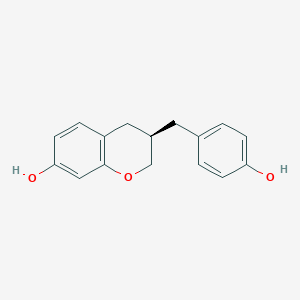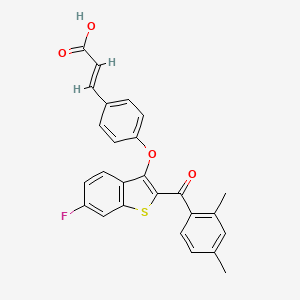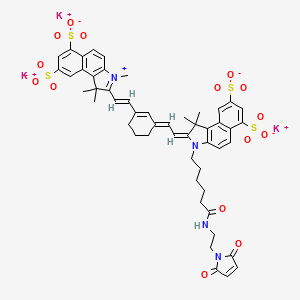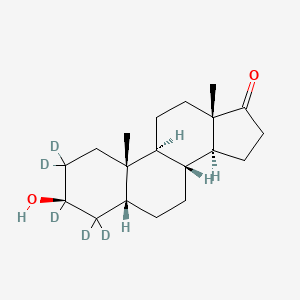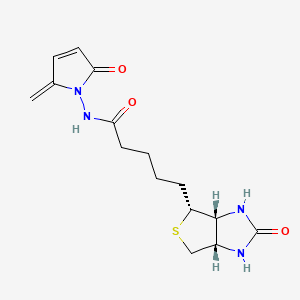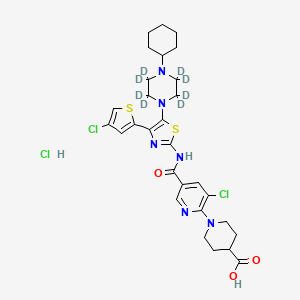
Avatrombopag-d8 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Avatrombopag-d8 (hydrochloride) is a deuterated form of avatrombopag, a small molecule thrombopoietin receptor agonist. It is primarily used to treat thrombocytopenia in patients with chronic liver disease and chronic immune thrombocytopenia. The deuterated version, Avatrombopag-d8, is labeled with deuterium, which can be used in pharmacokinetic studies to track the compound’s behavior in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of avatrombopag involves several key steps, starting with 6-amino-5-chloro-3-picolinic acid as the initial raw material. The process includes amidation and cyclization reactions to obtain the target product . The preparation process is advantageous due to the availability of raw materials, rapidness, convenience, economy, and environmental protection, making it suitable for large-scale industrial production .
Industrial Production Methods
The industrial production of avatrombopag follows similar synthetic routes but is optimized for large-scale production. This involves ensuring high yield, purity, and cost-effectiveness while adhering to environmental and safety regulations.
Analyse Des Réactions Chimiques
Types of Reactions
Avatrombopag-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
Applications De Recherche Scientifique
Avatrombopag-d8 (hydrochloride) has several scientific research applications:
Chemistry: Used in studies to understand the compound’s stability, reactivity, and interaction with other chemicals.
Biology: Helps in studying the biological pathways and mechanisms involved in thrombopoiesis.
Medicine: Used in pharmacokinetic studies to track the compound’s behavior in the body, aiding in the development of more effective treatments for thrombocytopenia.
Industry: Applied in the production of pharmaceuticals, ensuring high yield and purity of the final product
Mécanisme D'action
Avatrombopag-d8 (hydrochloride) exerts its effects by acting as a thrombopoietin receptor agonist. It stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, resulting in increased production of platelets . This mechanism helps in managing thrombocytopenia by increasing platelet counts without increasing platelet activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eltrombopag: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Romiplostim: An injectable thrombopoietin receptor agonist used for similar indications.
Uniqueness
Avatrombopag-d8 (hydrochloride) is unique due to its oral bioavailability and lack of hepatotoxicity, making it a safer and more convenient option for patients . Its deuterated form allows for detailed pharmacokinetic studies, providing valuable insights into the compound’s behavior in the body.
Propriétés
Formule moléculaire |
C29H35Cl3N6O3S2 |
|---|---|
Poids moléculaire |
694.2 g/mol |
Nom IUPAC |
1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C29H34Cl2N6O3S2.ClH/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1H/i10D2,11D2,12D2,13D2; |
Clé InChI |
JSHJSCRYBTVFTI-ZQAWUFKJSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C2CCCCC2)([2H])[2H])([2H])[2H])C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl)([2H])[2H])[2H].Cl |
SMILES canonique |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)


![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
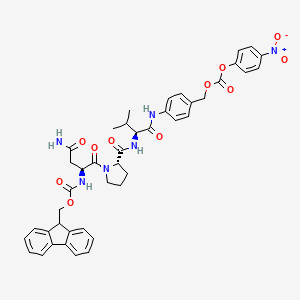
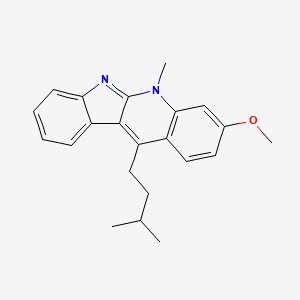

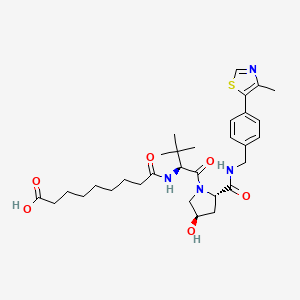
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
